molecular formula C21H26N2O3S B405265 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

Cat. No.: B405265
M. Wt: 386.5g/mol
InChI Key: MPPRIQPIZPHAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol is a complex organic compound featuring a benzimidazole core linked to a butoxy-phenoxy group via an ethylsulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction, where an ethylsulfanyl halide reacts with the benzimidazole derivative.

    Coupling with 4-Butoxy-phenol: The final step involves the coupling of the ethylsulfanyl-benzimidazole intermediate with 4-butoxy-phenol using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the phenoxy group, potentially leading to hydrogenated derivatives.

    Substitution: The phenoxy and benzimidazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various substituted phenoxy and benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a ligand in coordination chemistry due to its multiple donor atoms. It can also be used as a building block for synthesizing more complex molecules.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development, particularly as antimicrobial or anticancer agents.

Medicine

Potential medicinal applications include its use as a pharmacophore in designing new therapeutic agents targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or functionality.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Butoxy-phenoxy)-ethylamine: Similar in structure but lacks the benzimidazole core.

    2-(4-Ethyl-phenoxy)-ethylamine: Similar but with an ethyl group instead of a butoxy group.

    2-(4-Tert-butyl-phenoxy)-ethylamine: Similar but with a tert-butyl group.

Uniqueness

This detailed overview should provide a comprehensive understanding of 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5g/mol

IUPAC Name

2-[2-[2-(4-butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C21H26N2O3S/c1-2-3-14-25-17-8-10-18(11-9-17)26-15-16-27-21-22-19-6-4-5-7-20(19)23(21)12-13-24/h4-11,24H,2-3,12-16H2,1H3

InChI Key

MPPRIQPIZPHAMC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO

Origin of Product

United States

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